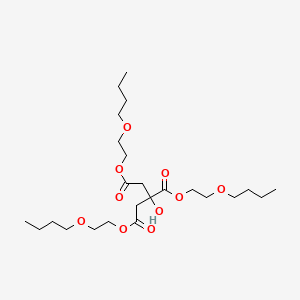
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with diethylene glycol. The reaction typically occurs under controlled temperature conditions, ranging from 150°C to 220°C, to ensure efficient esterification . The resulting product is characterized by its hydroxyl number and viscosity, which are critical parameters for its application in foam production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of effective catalysts to reduce reaction time and energy consumption. The compound is produced in amounts that can be directly utilized in the manufacturing of polyurethane-polyisocyanurate foams .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including esterification, etherification, and glycolysis . These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions
The common reagents used in these reactions include citric acid, diethylene glycol, and various catalysts to enhance reaction efficiency . The conditions typically involve elevated temperatures and controlled environments to ensure optimal reaction rates and product quality .
Major Products Formed
The major products formed from these reactions are primarily used in the production of rigid foams. These foams exhibit properties such as high compressive strength, low thermal conductivity, and reduced flammability .
Wissenschaftliche Forschungsanwendungen
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. The compound acts as a cross-linking agent in the formation of rigid foams, enhancing their structural integrity and thermal stability . The molecular pathways involved include esterification and etherification reactions, which contribute to the compound’s effectiveness in foam production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-butoxyethyl) phosphate: This compound is an organic flame retardant and plasticizer used in various commercial products.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties, it is used in textiles and foams.
Tris(2-ethylhexyl) phosphate: Another flame retardant used in polymers and hydraulic fluids.
Uniqueness
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific application in the production of rigid polyurethane-polyisocyanurate foams. Its properties, such as high compressive strength and low thermal conductivity, make it particularly suitable for this purpose . Additionally, its synthesis from citric acid and diethylene glycol provides a cost-effective and environmentally friendly production method .
Eigenschaften
CAS-Nummer |
64896-67-9 |
|---|---|
Molekularformel |
C24H44O10 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O10/c1-4-7-10-29-13-16-32-21(25)19-24(28,23(27)34-18-15-31-12-9-6-3)20-22(26)33-17-14-30-11-8-5-2/h28H,4-20H2,1-3H3 |
InChI-Schlüssel |
ANRMGHWPWQDWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CC(CC(=O)OCCOCCCC)(C(=O)OCCOCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



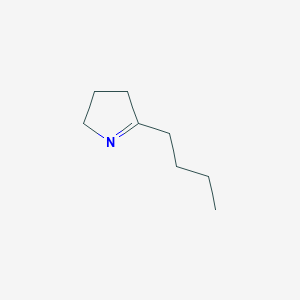
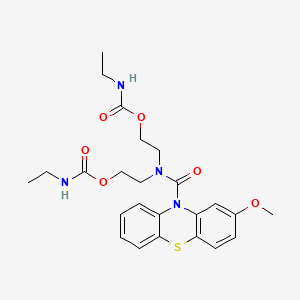
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
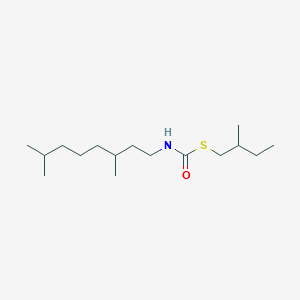
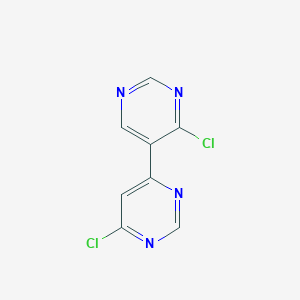
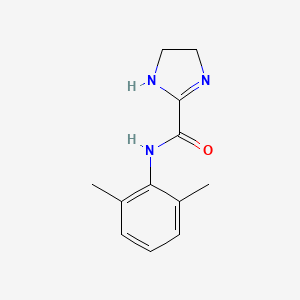

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
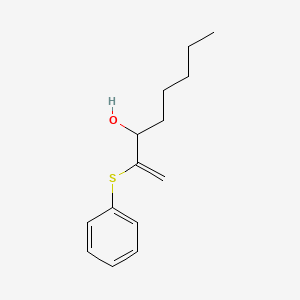
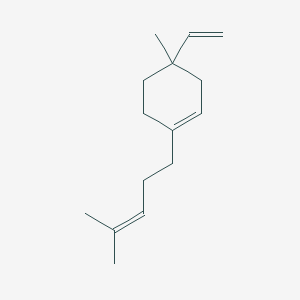

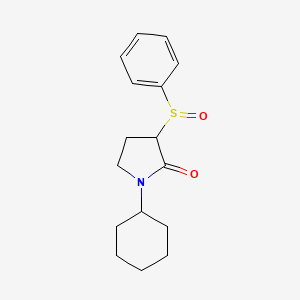
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
